N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
This compound features a benzimidazole core linked via a pentyl chain to a 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide moiety. The benzimidazole group is known for its heterocyclic aromaticity and ability to engage in hydrogen bonding, while the quinoline moiety provides a planar structure conducive to π-π stacking interactions. The pentyl linker likely balances hydrophobicity and flexibility, optimizing target engagement.
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c1-27-20-12-7-4-9-16(20)17(15-22(27)28)23(29)24-14-8-2-3-13-21-25-18-10-5-6-11-19(18)26-21/h4-7,9-12,15H,2-3,8,13-14H2,1H3,(H,24,29)(H,25,26) |
InChI Key |
FQXJQPGJBIHPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves the condensation of 1H-benzimidazole derivatives with quinoline carboxylic acids. The reaction conditions often include the use of catalysts such as sodium metabisulphite and solvents like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the benzimidazole and quinoline rings .
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This action can lead to cell cycle arrest and apoptosis in cancer cells . The quinoline component may interact with DNA and enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Benzimidazole-Tetrazole Derivatives ()
Two analogs from , Y043-4611 and Y043-4254 , share the benzimidazole core but differ in substituents:
Key Differences :
- Tetrazole vs. Quinoline Carboxamide: The tetrazole group in Y043-4611 and Y043-4254 acts as a carboxylic acid bioisostere, enhancing metabolic stability and polarity. In contrast, the main compound’s quinoline carboxamide may offer stronger π-π interactions but reduced solubility.
- Linker Effects : The pentyl linker in Y043-4254 and the main compound suggests that chain length is critical for positioning the aromatic groups optimally. However, the methylsulfanylpropyl chain in Y043-4611 introduces sulfur-mediated hydrophobic interactions, absent in the main compound.
Comparison with Glucosylceramide Synthase Inhibitors ()
describes benzimidazole-containing imino sugars as GCS inhibitors. While the main compound lacks an imino sugar moiety, its benzimidazole-quinoline structure may similarly interfere with substrate binding. For example:
- Target Specificity: The patent highlights substituents on the pentyl chain (e.g., aryl/heteroaryl groups) as critical for GCS inhibition.
- Structural Flexibility: The absence of an imino sugar in the main compound might reduce off-target effects compared to the patented inhibitors but could also limit water solubility.
Research Implications and Gaps
- Activity Profiling: While structural analogs like Y043-4254 lack disclosed bioactivity, the main compound’s quinoline group warrants testing against GCS and related targets.
- Optimization Strategies : Introducing polar groups (e.g., sulfonyl or hydroxyl) on the pentyl linker could improve solubility without compromising binding, as seen in ’s heteroaryl-substituted inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
